![molecular formula C18H20FNO2 B2458257 2-(4-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797087-48-9](/img/structure/B2458257.png)
2-(4-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for obesity and related metabolic disorders.
Scientific Research Applications
Pharmacological Research Applications
Understanding Metabolic Pathways
Research often explores how compounds like 2-(4-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide are metabolized within the body. Studies on similar compounds, such as paracetamol (acetaminophen), have detailed metabolic pathways involving glucuronidation, sulfation, oxidation, and hydroxylation, highlighting potential toxicity risks and pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).
Synthesis and Chemical Properties
The synthesis of structurally related compounds, such as 2-fluoro-4-bromobiphenyl, has been reviewed to improve manufacturing processes and understand chemical properties relevant to pharmaceutical development (Yanan Qiu et al., 2009).
Environmental Research Applications
Detection and Removal in Water Systems
Studies on acetaminophen, a compound with some structural similarities, have focused on its presence in water systems and strategies for removal. These studies provide insights into the environmental fate of pharmaceuticals and the development of purification technologies (C. Igwegbe et al., 2021).
Toxicological Assessments
Research on the toxicity of fluorophores used in molecular imaging has been conducted to ensure the safe application of these compounds in medical diagnostics. Such studies might guide the safety assessments of new compounds intended for use in similar applications (Raphael E. Alford et al., 2009).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-5-3-4-6-16(13)17(22-2)12-20-18(21)11-14-7-9-15(19)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMKVRSMPIOTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide |
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